D-Dopa

Vue d'ensemble

Description

C'est un acide aminé non protéique et un précurseur de plusieurs neurotransmetteurs, notamment la dopamine, la noradrénaline et l'adrénaline . DL-Dopa est largement étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la maladie de Parkinson en raison de sa capacité à traverser la barrière hémato-encéphalique et à se convertir en dopamine .

Applications De Recherche Scientifique

DL-Dopa has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various catecholamines and alkaloids.

Biology: Studied for its role in neurotransmitter synthesis and its effects on cellular signaling pathways.

Medicine: Primarily used in the treatment of Parkinson’s disease and other neurological disorders.

Industry: Employed in the production of melanin and other biopolymers.

Mécanisme D'action

Target of Action

D-Dopa primarily targets Glutamate Carboxypeptidase II (GCPII) . GCPII is a zinc-dependent metalloenzyme implicated in numerous neurological disorders . This compound acts as an allosteric inhibitor of GCPII .

Mode of Action

This compound interacts with GCPII in a noncompetitive manner . It binds to an allosteric site on GCPII, which changes the enzyme’s conformation and inhibits its activity . This interaction results in significant inhibition of GCPII activity .

Biochemical Pathways

This compound is part of a biochemical pathway that involves the conversion of L-Dopa to Dihydroxyphenylacetaldehyde (DHPAA) . DHPAA is highly reactive and can readily react with the primary amino groups of proteins, leading to protein crosslinking and inactivation . This pathway plays a vital physiological function in insects .

Pharmacokinetics

This compound exhibits good metabolic stability and excellent pharmacokinetic properties . When administered orally, this compound yields high plasma exposures (AUC plasma = 72.7 nmol·h/mL) and an absolute oral bioavailability of 47.7% . This compound brain exposures are low with auc brain = 242 nmol/g and AUC brain/plasma ratio of 003 . The pharmacokinetics of this compound can be influenced by D-amino acid oxidase (DAAO), which can convert this compound to L-Dopa .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of GCPII activity . This inhibition can impact various neurological processes due to the role of GCPII in neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DAAO can affect the pharmacokinetics of this compound, as DAAO can convert this compound to L-Dopa . Additionally, the physiological environment in which this compound operates, such as in the nervous system, can also impact its action and efficacy .

Analyse Biochimique

Biochemical Properties

D-Dopa interacts with various enzymes and proteins. It is converted to L-Dopa via sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively . This compound is also a substrate for the cytochrome P450 enzyme, tyrosine N-monooxygenase (CYP79), which mediates the hydroxylation of L-tyrosine to form L-Dopa .

Cellular Effects

This compound influences various cellular processes. Compared to its L-enantiomer, this compound is biologically inactive . In contrast, L-Dopa has been shown to regulate a variety of immune functions and can affect dopaminergic signaling both centrally and peripherally .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-Dopa via DAAO and DOPA transaminase . Additionally, this compound can be hydroxylated to L-Dopa by CYP79 . These reactions suggest that this compound may exert its effects at the molecular level through these enzymatic interactions.

Temporal Effects in Laboratory Settings

Studies on L-Dopa, the biologically active enantiomer, have shown that its effects can change over time .

Dosage Effects in Animal Models

Studies on L-Dopa have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts L-tyrosine to L-Dopa. This process involves the enzymes DAAO and DOPA transaminase, as well as CYP79 .

Transport and Distribution

Studies suggest that L-Dopa, the biologically active enantiomer, can be transported across biological barriers via the L-type amino acid transporter 1 (LAT1) .

Subcellular Localization

Studies on related compounds suggest that similar molecules can be localized in various subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

DL-Dopa peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'hydroxylation de la L-tyrosine à l'aide de l'enzyme tyrosinase, ce qui conduit à la formation de L-Dopa. Le mélange racémique, DL-Dopa, peut être obtenu par synthèse chimique impliquant la réaction du catéchol avec l'alanine .

Méthodes de production industrielle

La production industrielle de DL-Dopa implique généralement la fermentation de micro-organismes génétiquement modifiés qui expriment la tyrosinase. Cette approche biotechnologique est préférée en raison de son rendement plus élevé et de son impact environnemental moindre par rapport à la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions

DL-Dopa subit plusieurs types de réactions chimiques, notamment :

Oxydation : DL-Dopa peut être oxydée pour former de la dopaquinone, qui polymérise ensuite pour former de la mélanine.

Réduction : La réduction de DL-Dopa peut conduire à la formation de dopamine.

Substitution : DL-Dopa peut subir des réactions de substitution nucléophile, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles forts comme le méthylate de sodium et le tert-butylate de potassium sont généralement utilisés.

Principaux produits formés

Oxydation : Dopaquinone et mélanine.

Réduction : Dopamine.

Substitution : Divers dérivés de la phénylalanine substitués.

Applications de la recherche scientifique

DL-Dopa a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de diverses catécholamines et alcaloïdes.

Médecine : Principalement utilisé dans le traitement de la maladie de Parkinson et d'autres troubles neurologiques.

Industrie : Employé dans la production de mélanine et d'autres biopolymères.

Mécanisme d'action

DL-Dopa exerce ses effets principalement par sa conversion en dopamine dans le cerveau. Une fois administrée, DL-Dopa traverse la barrière hémato-encéphalique et est décarboxylée par l'enzyme décarboxylase aromatique de la L-aminoacide pour former de la dopamine . Cette dopamine supplémentaire aide à reconstituer les niveaux épuisés de dopamine endogène chez les patients atteints de la maladie de Parkinson, atténuant ainsi les symptômes tels que les tremblements et la rigidité .

Comparaison Avec Des Composés Similaires

DL-Dopa est souvent comparée à d'autres composés similaires, tels que :

D-Dopa : La forme dextrogyre, qui est moins couramment utilisée en raison de sa faible activité biologique.

Dopamine : Le produit direct de la décarboxylation de DL-Dopa, qui agit comme un neurotransmetteur.

DL-Dopa est unique en ce qu'il s'agit d'un mélange racémique, offrant un équilibre des formes D et L, ce qui peut être avantageux dans certaines applications de recherche et industrielles .

Activité Biologique

D-Dopa, or d-3,4-dihydroxyphenylalanine, is a stereoisomer of L-Dopa and has garnered interest due to its unique biological activities and potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics and Bioavailability

This compound exhibits promising pharmacokinetic (PK) properties, making it a candidate for therapeutic use. Recent studies have shown that this compound has an absolute oral bioavailability of approximately 47.7% when administered orally . The plasma concentration peaks (C_max) at around 99.0 nmol/mL within 15 minutes after administration of a 50 mg/kg dose, demonstrating rapid absorption .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 47.7% |

| C_max (Plasma) | 99.0 nmol/mL at 15 min |

| AUC (Plasma) | 185 nmol·h/mL |

| AUC (Brain) | 5.48 nmol·h/g |

| Half-life (t_1/2) | 0.35 h |

| Volume of Distribution | 0.834 L/kg |

| Clearance | 28 mL/min/kg |

These pharmacokinetic characteristics indicate that this compound can achieve significant plasma levels quickly, although brain exposure remains relatively low compared to plasma levels (AUC brain/plasma ratio of 0.03 ) without co-administration of enhancers like sodium benzoate .

The biological activity of this compound is largely attributed to its conversion to L-Dopa via the enzyme D-amino acid oxidase (DAAO). Studies have demonstrated that this compound is unidirectionally converted to L-Dopa in the presence of DAAO, which facilitates its therapeutic effects in conditions like Parkinson's disease . This conversion involves an initial oxidative deamination to form an α-keto acid, followed by transamination to produce L-Dopa .

Inhibition Studies

Research indicates that co-administration with sodium benzoate, a selective DAAO inhibitor, significantly enhances both plasma and brain exposures of this compound by over 200% , highlighting the potential for combination therapies to improve efficacy . This combination therapy not only increases bioavailability but also demonstrates a noncompetitive allosteric inhibition of glutamate carboxypeptidase II (GCPII), a target implicated in various neurological disorders .

Clinical Implications and Case Studies

This compound's role in treating movement disorders has been explored in several clinical contexts. For instance, in studies involving hemi-parkinsonian models, administration of this compound resulted in contralateral rotations similar to those observed with L-Dopa but with a slower onset and reduced potency . These findings suggest that while this compound may not be as effective as L-Dopa on its own, it could serve as an adjunct therapy or a precursor that enhances the effects of L-Dopa.

Case Study: Dopa-Responsive Dystonia

In patients with dopa-responsive dystonia (DRD), where L-Dopa treatment is standard, the addition of this compound has shown varying degrees of improvement in motor functions. For example:

- Patient 1 : Experienced significant motor disabilities despite L-Dopa treatment; however, the addition of oral BH4 provided additional benefits.

- Patient 2 : Had mild developmental delays but improved motor functions with lower doses of L-Dopa combined with dietary modifications including this compound supplementation .

Propriétés

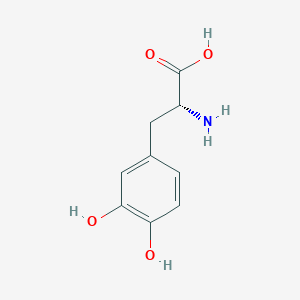

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020549 | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Dihydroxyphenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-84-3, 5796-17-8 | |

| Record name | DL-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Dopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-DOPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.